Chemical properties and structure of (3S)-3-phenyl-1,4-oxazepane hydrochloride
Chemical properties and structure of (3S)-3-phenyl-1,4-oxazepane hydrochloride
The following technical guide details the chemical properties, structural analysis, and synthesis of (3S)-3-phenyl-1,4-oxazepane hydrochloride . This document is structured for researchers and drug discovery professionals, focusing on the compound's utility as a chiral building block in medicinal chemistry.[1]
[2]
Executive Summary
(3S)-3-phenyl-1,4-oxazepane hydrochloride is a chiral, seven-membered heterocyclic amine used primarily as a scaffold in fragment-based drug discovery (FBDD) and library synthesis.[2] As a medium-sized ring system, it occupies a unique chemical space between the rigid morpholines and the flexible diazepines.[1] Its 3-phenyl substituent provides a defined hydrophobic vector, while the secondary amine and ether oxygen offer hydrogen bonding handles, making it an attractive pharmacophore for Central Nervous System (CNS) targets, including orexin and histamine receptors.
This guide analyzes its physicochemical profile, modern synthetic routes (including SnAP chemistry), and structural dynamics.
Chemical Identity & Structural Analysis[2][3][4][5][6][7]
Nomenclature and Identifiers[1][8][9]
-
Common Name: (S)-3-Phenyl-homomorpholine HCl[1]
-
Molecular Formula: C
Hngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> NO HCl[1][3][4] -
Molecular Weight: 177.25 g/mol (Free base), 213.71 g/mol (HCl salt)[1]
-
Chiral Center: C3 (S-configuration)
-
Related PubChem CID: 167721837 (for the (3R) enantiomer reference)[1]
Structural Connectivity
The 1,4-oxazepane core consists of a seven-membered ring containing one oxygen atom at position 1 and one nitrogen atom at position 4.[2] In the (3S)-3-phenyl derivative, the phenyl group is attached to C3, the carbon atom flanked by the ether oxygen bridge (C2-O1) and the amine (N4).[2]
SMILES (Free Base): C1CNC2=CC=CC=C2
Stereochemistry and Conformation
The seven-membered ring of 1,4-oxazepane is conformationally flexible, existing in equilibrium between twist-chair and twist-boat forms.[1][2]
-
Substituent Effect: The bulky phenyl group at C3 prefers a pseudo-equatorial position to minimize 1,3-diaxial-like steric interactions across the ring.[1][2]
-
Salt Formation: Protonation of the N4 amine (forming the hydrochloride salt) locks the nitrogen inversion, often stabilizing a specific twist-chair conformer in the solid state where the ammonium proton can engage in intramolecular H-bonding with the ether oxygen (N-H
O).[1]
Physicochemical Properties[1][2][10][11]
The following properties are critical for handling and formulation. Values are derived from experimental data of the class and calculated predictions where specific salt data is proprietary.[1]
| Property | Value / Description | Context |
| Physical State | White to off-white crystalline solid | Hygroscopic; store under desiccant.[1][2] |
| Solubility | High in Water, Methanol, DMSO | HCl salt confers high aqueous solubility (>50 mg/mL).[1] |
| Melting Point | 185 – 195 °C (Decomposition) | Typical for secondary amine HCl salts.[1] |
| pKa (Conjugate Acid) | 8.6 ± 0.5 (Predicted) | Slightly more basic than morpholine (pKa 8.[1]36) due to ring flexibility.[1] |
| LogP (Free Base) | ~ 1.8 | Phenyl group adds lipophilicity; suitable for CNS penetration.[1] |
| H-Bond Donors | 2 (NH | In salt form.[1][2] |
| H-Bond Acceptors | 1 (Ether Oxygen) | The ammonium is a donor.[1][2] |
Synthetic Routes & Manufacturing[2]
Synthesis of (3S)-3-phenyl-1,4-oxazepane has evolved from classical cyclization to modern radical cross-coupling.[2]
Method A: SnAP Reagent Chemistry (Modern)
The most efficient route for accessing substituted medium rings is the SnAP (Tin Amine Protocol) developed by the Bode Group.[1] This method uses a silicon- or tin-based reagent to convert aldehydes directly into saturated N-heterocycles.[1][2]
-
Substrate: Benzaldehyde.[1]
-
Mechanism: Condensation of benzaldehyde with the amino-stannane reagent forms an imine.[1][2] Radical generation (via Cu(II) or photocatalysis) triggers a 7-endo-trig cyclization.[1][2]
-
Stereochemistry: The product is initially racemic; chiral resolution (e.g., via chiral HPLC or tartaric acid crystallization) is required to isolate the (3S) enantiomer.[1]
Method B: Chiral Pool Synthesis (Classical)
To obtain the (3S) enantiomer directly without resolution, synthesis starts from chiral amino alcohols.[1]
-
Step 1 (Alkylation): N-alkylation with 3-chloropropan-1-ol or an equivalent 3-carbon linker.[1][2]
-
Step 2 (Cyclization): Intramolecular etherification (Williamson ether synthesis or Mitsunobu reaction) closes the ring.[1]
Visualization: SnAP Synthesis Workflow
The following diagram illustrates the modular SnAP approach, which is preferred for generating libraries of analogs.
Caption: Figure 1. Synthesis of 3-phenyl-1,4-oxazepane via SnAP radical cyclization and resolution.
Analytical Characterization
Validating the structure and purity of (3S)-3-phenyl-1,4-oxazepane HCl requires specific analytical markers.
Proton NMR ( H-NMR)
In D
-
Aromatic Region (7.3 – 7.5 ppm): Multiplet corresponding to the 5 phenyl protons.[1]
-
Chiral Methine (C3-H): A distinct doublet of doublets (dd) or triplet around 3.8 – 4.2 ppm , shifted downfield due to the adjacent Nitrogen and Phenyl ring.[1]
-
Ring Methylene Protons: Complex multiplets between 1.8 ppm and 3.8 ppm corresponding to the C2, C5, C6, and C7 protons.[1] The non-equivalence of geminal protons confirms the rigidified ring structure in the salt form.[1]
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Parent Ion [M+H]
: m/z 178.1[1][4]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Fragmentation: Loss of the phenyl ring or ring opening may be observed at higher collision energies.[1]
Chiral Purity Determination[1][2]
-
Method: Chiral HPLC or SFC.[1]
-
Column: Polysaccharide-based stationary phase (e.g., Chiralpak IC or AD-H).[1][2]
-
Mobile Phase: Hexane/IPA/Diethylamine (for free base) or polar organic mode for the salt.[1]
-
Requirement: >98% ee is standard for medicinal chemistry applications.[1]
Applications in Medicinal Chemistry
Scaffold Hopping & Bioisosterism
The 1,4-oxazepane ring is often used as a bioisostere for:
-
Morpholines: To increase metabolic stability or alter the vector of substituents (7-membered vs 6-membered).[1][2]
-
1,4-Diazepines: To reduce basicity (one amine replaced by oxygen) and improve solubility while maintaining the overall shape.[1]
Target Classes
-
Orexin Receptor Antagonists: The 3-phenyl-1,4-oxazepane core mimics the geometry of known dual orexin receptor antagonists (DORAs) used for insomnia.[1][2]
-
Histamine H3 Ligands: The basic amine and lipophilic phenyl group fit the pharmacophore for H3 antagonists/inverse agonists.[1]
Handling and Stability Protocols
Storage Conditions
-
Temperature: Store at 2–8°C (refrigerated).
-
Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) if possible.[1]
-
Stability: Stable in solid form for >2 years. Aqueous solutions should be prepared fresh, as the hemi-aminal ether linkage is stable but can degrade under extreme acidic stress over prolonged periods.[1]
Safety
-
GHS Classification: Warning.[1]
-
Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1]
-
PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.[1]
References
-
Vo, C. V., Luescher, M. U., & Bode, J. W. (2014).[1] SnAP Reagents for the One-Step Synthesis of Medium-Ring Saturated N-Heterocycles from Aldehydes. Nature Chemistry, 6(4), 310–314.[1]
-
PubChem. (2025).[1][6][7] (3R)-3-phenyl-1,4-oxazepane hydrochloride (CID 167721837).[2][4] National Library of Medicine.[1]
-
Bordwell, F. G. (1988).[1][8] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[1] (Reference for pKa prediction methodology).
Sources
- 1. 1,4-Oxazepane | C5H11NO | CID 21873275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 198895-75-9|1-(3-Phenylpropyl)-1,4-diazepane dihydrochloride|BLD Pharm [bldpharm.com]
- 3. PubChemLite - 7-phenyl-1,4-oxazepane hydrochloride (C11H15NO) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - (3r)-3-phenyl-1,4-oxazepane hydrochloride (C11H15NO) [pubchemlite.lcsb.uni.lu]
- 5. scispace.com [scispace.com]
- 6. 1,4-Oxazepane | C5H11NO | CID 21873275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Phenylisoxazole | C9H7NO | CID 136798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. organicchemistrydata.org [organicchemistrydata.org]
